molecular formula C19H27N3O3S B2661293 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane CAS No. 1797890-42-6

1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane

Cat. No.: B2661293
CAS No.: 1797890-42-6
M. Wt: 377.5
InChI Key: DYAATGUHDNHVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane is a synthetic organic compound designed for advanced pharmacological and medicinal chemistry research. Its structure incorporates two privileged scaffolds in modern drug discovery: an imidazole ring and a methoxyphenyl group. The imidazole ring is a five-membered heterocycle known for its high polarity, ability to serve as both a hydrogen bond donor and acceptor, and its capacity to participate in coordination chemistry and π-π stacking interactions . These properties make imidazole-containing compounds versatile interactors with a wide range of biological targets, and they are frequently found in FDA-approved therapeutics . This compound is of significant interest in oncology research. Imidazole derivatives have demonstrated potent activity against various cancer cell lines by modulating key targets such as tubulin polymerization, tyrosine kinases, and histone deacetylases . The structural motif of a methoxyphenyl group linked to a nitrogen heterocycle is a common feature in many bioactive molecules, including those with documented anti-convulsant and anti-epileptic properties in experimental models . The unique molecular architecture of this compound, which combines an imidazole sulfonamide with an azepane ring, suggests potential as a candidate for developing novel enzyme inhibitors or receptor modulators. Researchers can utilize this high-purity compound as a key intermediate in synthetic pathways or as a biological probe for investigating new mechanisms of action in hit-to-lead optimization campaigns. This product is labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(1-propan-2-ylimidazol-4-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-15(2)21-13-19(20-14-21)26(23,24)22-11-5-4-6-17(12-22)16-7-9-18(25-3)10-8-16/h7-10,13-15,17H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAATGUHDNHVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on diverse sources.

Structural Characteristics

The compound features a complex structure comprising:

  • Imidazole moiety : Known for its broad range of biological properties.
  • Sulfonyl group : Enhances solubility and reactivity.
  • Azepane ring : A seven-membered cyclic amine that may contribute to the compound's pharmacological profile.
  • Methoxyphenyl substituent : Potentially influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing imidazole and sulfonamide functionalities exhibit a variety of biological activities, including:

Activity Type Description
AntimicrobialEffective against various bacterial strains.
AntitumorPotential in inhibiting cancer cell proliferation.
Anti-inflammatoryMay reduce inflammation in biological systems.
AntioxidantCapable of scavenging free radicals.

Case Studies and Research Findings

  • Antimicrobial Activity :
    Jain et al. (2021) synthesized related imidazole derivatives and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial properties, suggesting that the imidazole structure may enhance activity against these pathogens .
  • Antitumor Potential :
    A study highlighted the anticancer properties of imidazole derivatives, which demonstrated inhibition of tumor cell lines in vitro. The mechanism was attributed to the modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Anti-inflammatory Effects :
    Compounds similar to this compound have shown promise in reducing inflammatory markers in animal models, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may facilitate binding to enzymes, potentially inhibiting their function.
  • Receptor Modulation : The structural features allow for interaction with various receptors involved in signaling pathways.

Synthesis typically involves multi-step organic reactions, starting from easily accessible precursors:

  • Formation of the azepane ring.
  • Introduction of the isopropyl-substituted imidazole.
  • Sulfonation to attach the sulfonyl group.

The molecular formula is C19H26N4O2SC_{19}H_{26}N_4O_2S with a molecular weight of 374.5 g/mol .

Scientific Research Applications

Structural Features

The compound can be characterized by the following structural components:

  • Imidazole Ring : Contributes to biological activity and solubility.
  • Sulfonyl Group : Enhances reactivity and may improve pharmacokinetic properties.
  • Azepane Moiety : Provides structural diversity and potential interaction sites with biological targets.
  • Methoxyphenyl Group : May influence lipophilicity and enhance binding affinity to target proteins.

Research indicates that compounds containing imidazole and sulfonamide groups exhibit a range of biological activities, including:

  • Anticancer Properties : Several studies have reported that imidazole derivatives can inhibit tumor growth by interfering with cellular processes such as tubulin polymerization and apoptosis induction .
  • Antimicrobial Activity : The presence of the sulfonamide group is associated with antibacterial effects, making these compounds candidates for further development in treating infections .

Case Studies

  • Anticancer Activity : A study highlighted the effectiveness of imidazole derivatives in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colorectal cancer), showing IC50 values ranging from 80 to 200 nM . The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Antimicrobial Studies : Research on sulfonamide-containing compounds has demonstrated their ability to inhibit bacterial growth. For instance, derivatives similar to 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane showed promising results against various Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀ or EC₅₀)
Target Compound Azepane 1-Isopropylimidazole-4-sulfonyl, 4-methoxyphenyl ~435.5 (estimated) Not reported
2h (Chalcone derivative) Chalcone (α,β-unsaturated ketone) 4-Chloro-2-hydroxy-5-iodophenyl (Ring A), 4-methoxyphenyl (Ring B) ~446.8 13.82 μM (Inhibitory activity)
2p (Chalcone derivative) Chalcone 2-Hydroxy-5-iodo-4-methoxyphenyl (Ring A), 4-methoxyphenyl (Ring B) ~472.8 70.79 μM (Inhibitory activity)
Compound 4 (Triazole-thiazole hybrid) Triazole-thiazole 4-Chlorophenyl, 4-fluorophenyl, pyrazole ~552.1 Not reported

Key Observations :

  • Electron-Withdrawing Groups : The sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity than the halogenated or hydroxylated substituents in chalcone derivatives .
  • Aromatic Substitution Patterns : The 4-methoxyphenyl group is shared with compounds 2h and 2p, but its positioning on an azepane rather than a chalcone backbone could alter pharmacokinetics (e.g., solubility, metabolic stability).

Functional Comparisons: SAR Insights from Chalcone Derivatives

Evidence from chalcone derivatives (e.g., 2h, 2p) highlights critical structure-activity relationship (SAR) trends relevant to the target compound :

  • Electronegativity and Activity : Substitution with electron-withdrawing groups (e.g., halogens) at para positions enhances inhibitory potency. For example, compound 2h (4-chloro, 4-methoxy) shows higher activity than 2p (4-methoxy, 4-methoxy), suggesting that the target compound’s sulfonyl group (strongly electron-withdrawing) may enhance bioactivity.
  • Steric Effects : Bulky substituents (e.g., isopropyl in the target compound) may hinder binding unless accommodated by large enzyme active sites.

Methodological Overlaps in Structural Characterization

  • Crystallography Tools : The target compound’s structure determination likely employs SHELX programs for refinement and validation, as widely used for small-molecule crystallography .
  • Conformational Analysis : Similar to the isostructural triazole-thiazole hybrids in , the target compound’s azepane ring may adopt planar or perpendicular conformations depending on crystal packing .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

To validate the structure, employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., sulfonyl, imidazole), and multinuclear NMR (¹H, ¹³C) to map substituent connectivity . For crystallographic confirmation, single-crystal X-ray diffraction using SHELXL refinement is critical, with attention to resolving potential disorder or twinning in the azepane or imidazole moieties .

Q. What are the critical steps in synthesizing sulfonyl-containing heterocycles like this compound?

Key steps include:

  • Sulfonylation : Reacting the imidazole core with a sulfonyl chloride under anhydrous conditions, monitored via TLC.
  • Azepane functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions.
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .

Q. What safety considerations are critical when handling intermediates during synthesis?

  • Reactive intermediates : Use a fume hood for sulfonyl chloride reactions due to corrosive and volatile byproducts.
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles, especially when handling fluorinated or methoxy-containing precursors.
  • Waste disposal : Neutralize acidic/basic residues before disposal, as outlined in safety data sheets for similar sulfonyl-azepane derivatives .

Q. How can researchers address common purity challenges during characterization?

  • HPLC-MS : Use reverse-phase chromatography with a C18 column and UV detection at 254 nm to detect trace impurities.
  • Differential scanning calorimetry (DSC) : Identify polymorphic forms or solvates that may affect biological activity .

Q. What initial bioactivity screening approaches are suitable for this compound?

  • In vitro enzyme assays : Test inhibition of target enzymes (e.g., kinases, oxidases) at concentrations ranging from 1 nM to 10 µM.
  • Cellular viability assays : Use MTT or resazurin-based protocols in relevant cell lines, with positive controls (e.g., staurosporine) and solvent controls (DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallographic data be resolved during structural validation?

  • Dynamic effects : NMR may capture conformational flexibility (e.g., azepane ring puckering) not evident in static X-ray structures. Perform variable-temperature NMR or DFT calculations to model dynamic behavior.
  • Disorder modeling : Use SHELXL’s PART command to refine disordered regions, ensuring the occupancy sum equals unity .

Q. What experimental strategies optimize reaction yields for multi-step syntheses involving imidazole sulfonylation?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance sulfonylation efficiency.
  • Microwave-assisted synthesis : Reduce reaction time for azepane functionalization steps (e.g., 80°C, 30 min vs. 24 hours conventional heating) .

Q. How should researchers design bioactivity assays to minimize false positives?

  • Counter-screening : Include off-target enzymes (e.g., unrelated phosphatases) to assess selectivity.
  • Dose-response curves : Use 8–12 concentration points in triplicate to calculate robust IC₅₀ values. Validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What methodologies are recommended for polymorph screening to ensure crystallographic reproducibility?

  • Solvent variation : Crystallize the compound from 5–10 solvent systems (e.g., ethanol, acetonitrile, DCM/hexane).
  • Temperature gradients : Use slow cooling (0.5°C/min) to favor single-crystal growth.
  • Data validation : Apply PLATON’s ADDSYM to check for missed symmetry in diffraction data .

Q. How can sulfonyl group reactivity be analyzed to design derivatives with enhanced stability?

  • Hydrolytic stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS.
  • Computational modeling : Use DFT to calculate sulfonyl bond dissociation energies and predict reactive sites for functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.